molecular formula C17H13N3OS2 B5741317 N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide CAS No. 4921-87-3

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide

Cat. No.: B5741317
CAS No.: 4921-87-3
M. Wt: 339.4 g/mol
InChI Key: YCKXUWGVNXFNGW-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide is a compound with a molecular formula of C17H13N3OS2 It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted derivatives with new functional groups replacing the thiocarbamoyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide stands out due to its unique combination of a thiazole ring, benzamide group, and thiocarbamoyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-15(13-9-5-2-6-10-13)19-16(22)20-17-18-14(11-23-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKXUWGVNXFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964187
Record name N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-87-3
Record name NSC167893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.10 g 2-amino-4-phenylthiazole (176 mmol) and 3.00 g benzoylisothiocyanate were heated in 50 ml acetone for 2 hours at reflux, during which a yellow solid was formed. The reaction mixture was subsequently stirred for 30 minutes at 5° C., the solid was suction-isolated and washed multiple times with n-pentane. After drying, 4.20 g of the target structure was obtained as an amorphous yellow solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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